Benzyl N-[1-(aminomethyl)cycloheptyl]carbamate
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Overview
Description
Benzyl N-[1-(aminomethyl)cycloheptyl]carbamate is a chemical compound with the molecular formula C16H24N2O2 . It has a molecular weight of 276.37 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to a carbamate group, which is further attached to a cycloheptyl group with an aminomethyl substitution .Scientific Research Applications
Benzyl N-[1-(aminomethyl)cycloheptyl]carbamate has a wide range of scientific research applications, from biochemistry to pharmacology. In biochemistry, it is used as a substrate for enzymes, such as serine proteases, to study their activity and regulation. In pharmacology, it is used to study the mechanism of action of drugs, as well as to measure the activity of drug targets. It is also used in the study of metabolic pathways, and as a tool for drug discovery.
Mechanism of Action
Benzyl N-[1-(aminomethyl)cycloheptyl]carbamate acts as a reversible inhibitor of enzymes, by binding to the active site of the enzyme and blocking its activity. This binding is reversible, meaning that the enzyme can be reactivated when the this compound is removed. This makes this compound an ideal tool for studying enzyme regulation and activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of enzymes such as serine proteases, and can modulate the activity of certain ion channels. In vivo studies have shown that this compound can modulate the activity of certain neurotransmitters, and can reduce the activity of certain hormones.
Advantages and Limitations for Lab Experiments
Benzyl N-[1-(aminomethyl)cycloheptyl]carbamate has several advantages for laboratory experiments. It is relatively easy to synthesize, and is relatively stable and non-toxic. It also has a high affinity for many enzymes, making it an ideal tool for studying enzyme activity. However, this compound is not suitable for all experiments, as it can be toxic in high concentrations, and can interfere with certain biochemical processes.
Future Directions
There are several potential future directions for research involving Benzyl N-[1-(aminomethyl)cycloheptyl]carbamate. One possible direction is to further investigate the biochemical and physiological effects of this compound, including its effects on neurotransmitter activity and hormone levels. Another potential direction is to explore the potential use of this compound as a therapeutic agent, as it has been shown to modulate the activity of certain enzymes and ion channels. Additionally, further research into the mechanism of action of this compound could provide insight into the regulation of enzyme activity, and could potentially lead to the development of new drugs. Finally, further research into the synthesis of this compound could lead to improved synthesis methods and increased availability of the compound.
Synthesis Methods
Benzyl N-[1-(aminomethyl)cycloheptyl]carbamate can be synthesized in several different ways. The most common method is a two-step process, beginning with the reaction of benzyl chloride with 1-(aminomethyl)cycloheptanone in the presence of a base such as sodium hydroxide. This produces an amide intermediate, which is then reacted with an isocyanate, such as ethyl isocyanate, to form the desired this compound product. This two-step synthesis method is simple, efficient, and cost-effective.
properties
IUPAC Name |
benzyl N-[1-(aminomethyl)cycloheptyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c17-13-16(10-6-1-2-7-11-16)18-15(19)20-12-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-13,17H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQYSRUKJAPMSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CN)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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